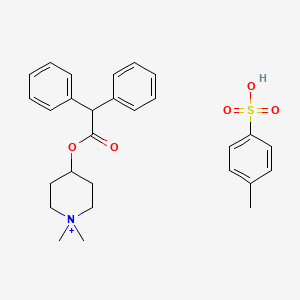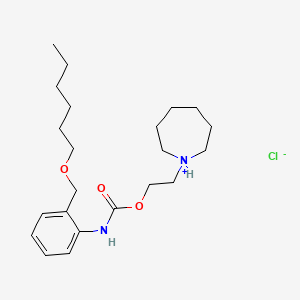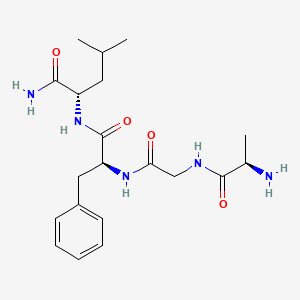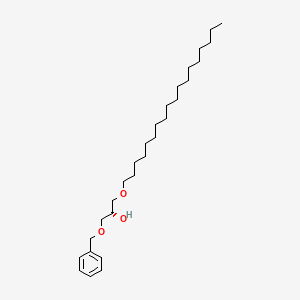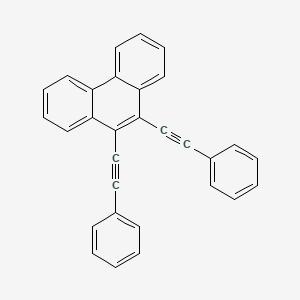
Phenanthrene, 9,10-bis(phenylethynyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenanthrene, 9,10-bis(phenylethynyl)- is an aromatic hydrocarbon with the chemical formula C30H18. It is known for its strong fluorescence and is used as a chemiluminescent fluorophore with high quantum efficiency . This compound is utilized in various applications, including lightsticks and organic semiconductors in OLEDs .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phenanthrene, 9,10-bis(phenylethynyl)- can be synthesized through the Suzuki/Sonogashira cross-coupling reactions. This method involves the coupling of phenylethynyl groups to the anthracene core . The reaction typically requires palladium catalysts and copper co-catalysts under an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for Phenanthrene, 9,10-bis(phenylethynyl)- are not widely documented, the general approach involves large-scale cross-coupling reactions using optimized conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
Phenanthrene, 9,10-bis(phenylethynyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into phenanthrenequinone using oxidizing agents like chromic acid.
Reduction: Reduction reactions can produce 9,10-dihydrophenanthrene using hydrogen gas and catalysts like Raney nickel.
Substitution: Electrophilic halogenation can introduce halogen atoms at specific positions on the phenanthrene ring.
Common Reagents and Conditions
Oxidation: Chromic acid is commonly used as an oxidizing agent.
Reduction: Hydrogen gas and Raney nickel are typical reagents for reduction reactions.
Substitution: Bromine is often used for electrophilic halogenation.
Major Products
Oxidation: Phenanthrenequinone.
Reduction: 9,10-Dihydrophenanthrene.
Substitution: 9-Bromophenanthrene.
Aplicaciones Científicas De Investigación
Phenanthrene, 9,10-bis(phenylethynyl)- has several scientific research applications:
Chemiluminescence Research: It is used as a reagent for studying chemiluminescence due to its strong fluorescence properties.
Organic Semiconductors: The compound is used as a dopant in organic semiconductors for OLEDs.
Scintillator Additive: It is commonly used as an additive in scintillators for detecting radiation.
Lightsticks: The compound is used in lightsticks to produce ghostly green light.
Mecanismo De Acción
Phenanthrene, 9,10-bis(phenylethynyl)- exerts its effects through its strong fluorescence properties. This property is utilized in various applications, including chemiluminescence and organic semiconductors .
Comparación Con Compuestos Similares
Similar Compounds
9-Phenylethynyl-anthracene: Another anthracene derivative with similar fluorescence properties.
9,10-Diphenylanthracene: Known for its use in organic light-emitting diodes (OLEDs).
Thiolate Blue: A compound with similar spectral properties.
Uniqueness
Phenanthrene, 9,10-bis(phenylethynyl)- is unique due to its high quantum efficiency and strong fluorescence, making it highly effective in chemiluminescence and organic semiconductor applications . Its ability to produce ghostly green light in lightsticks further distinguishes it from other similar compounds .
Propiedades
Número CAS |
80034-41-9 |
|---|---|
Fórmula molecular |
C30H18 |
Peso molecular |
378.5 g/mol |
Nombre IUPAC |
9,10-bis(2-phenylethynyl)phenanthrene |
InChI |
InChI=1S/C30H18/c1-3-11-23(12-4-1)19-21-29-27-17-9-7-15-25(27)26-16-8-10-18-28(26)30(29)22-20-24-13-5-2-6-14-24/h1-18H |
Clave InChI |
RPAXVBWAONFFQS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C#CC2=C(C3=CC=CC=C3C4=CC=CC=C42)C#CC5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


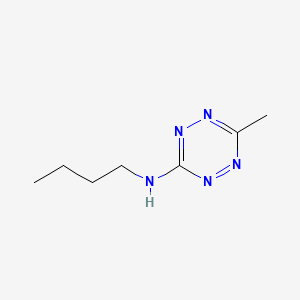
![2,3,4,5,6,7-hexahydro-cyclopent[b]azepin-8(1H)-one](/img/structure/B14429604.png)
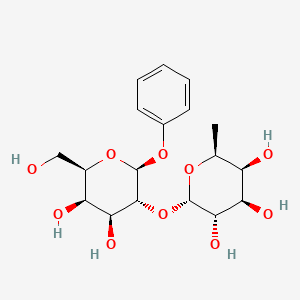
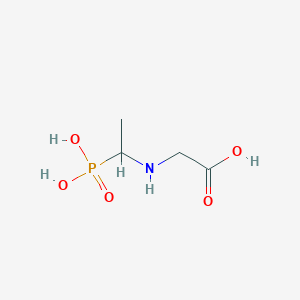
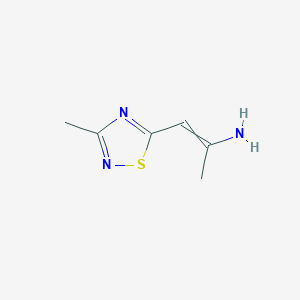
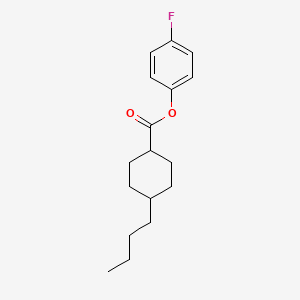

![5-[2-(4-Methylphenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B14429655.png)
![(5S,6S)-5-bromo-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-hydroxy-1,3-diazinane-2,4-dione](/img/structure/B14429658.png)
![3-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole](/img/structure/B14429662.png)
